Diisotridecyl phenyl phosphite
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Overview
Description
Diisotridecyl phenyl phosphite is an organic phosphite compound with the molecular formula C32H59O3P. It is a colorless or pale yellow liquid with low viscosity and excellent antioxidant properties. This compound is primarily used as an antioxidant in various polymer applications to prevent oxidative degradation during processing and usage .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisotridecyl phenyl phosphite can be synthesized through an esterification reaction between phenol and isotridecyl alcohol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and removing water formed during the reaction to drive the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, this compound is produced using continuous esterification processes. The reactants, phenol and isotridecyl alcohol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Diisotridecyl phenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and isotridecyl alcohol.
Substitution: It can undergo substitution reactions with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.
Substitution: Nucleophiles such as alcohols or amines can react with this compound under mild conditions
Major Products Formed
Oxidation: Phosphates
Hydrolysis: Phosphorous acid and isotridecyl alcohol
Substitution: Various substituted phosphites depending on the nucleophile used
Scientific Research Applications
Diisotridecyl phenyl phosphite has several scientific research applications:
Biology: It is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential use as an antioxidant in pharmaceutical formulations.
Mechanism of Action
Diisotridecyl phenyl phosphite acts as an antioxidant by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers. The compound reacts with hydroperoxides to form phosphates and alcohols, thereby preventing the propagation of oxidative chain reactions. This mechanism helps in stabilizing polymers and extending their lifespan .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl phenyl phosphite: Similar in structure but with different alkyl groups.
Triphenyl phosphite: Contains three phenyl groups instead of alkyl groups.
Tris(nonylphenyl) phosphite: Contains nonylphenyl groups instead of isotridecyl groups.
Uniqueness
Diisotridecyl phenyl phosphite is unique due to its specific alkyl groups, which provide it with distinct physical and chemical properties. Its low viscosity and excellent antioxidant properties make it particularly suitable for use in high-performance polymer applications .
Properties
CAS No. |
67874-37-7 |
---|---|
Molecular Formula |
C32H59O3P |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) phenyl phosphite |
InChI |
InChI=1S/C32H59O3P/c1-30(2)24-18-13-9-5-7-11-15-22-28-33-36(35-32-26-20-17-21-27-32)34-29-23-16-12-8-6-10-14-19-25-31(3)4/h17,20-21,26-27,30-31H,5-16,18-19,22-25,28-29H2,1-4H3 |
InChI Key |
ZCEURBBJHMJEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOP(OCCCCCCCCCCC(C)C)OC1=CC=CC=C1 |
physical_description |
Liquid |
Origin of Product |
United States |
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